molecular formula C12H7Cl3F6O3 B1622276 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone CAS No. 76784-42-4

1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone

Cat. No.: B1622276
CAS No.: 76784-42-4
M. Wt: 419.5 g/mol
InChI Key: WLQMFVQUWGTSSW-UHFFFAOYSA-N
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Description

1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone (CAS 76784-42-4) is a key chemical intermediate in organic and medicinal chemistry research. This compound, with the molecular formula C12H7Cl3F6O3 and a molecular weight of 419.53 g/mol, is characterized by the presence of both trifluoroethoxy and trichloroacetyl functional groups on a phenyl ring . Its primary research value lies in its role as a synthetic building block. Recent scientific literature highlights its use as a precursor in the multistep synthesis of novel 1,3,4-oxadiazole derivatives, a class of heterocyclic compounds of significant pharmacological interest . The research based on this intermediate has led to the development of new molecules evaluated for their potential anti-cancer activity, specifically against glioblastoma cell lines, and for anti-diabetic properties through in vivo studies . The presence of fluorine atoms is a critical structural feature, as it can enhance the lipophilicity, metabolic stability, and binding affinity of resulting molecules, making them promising candidates for drug discovery programs . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access this compound for their investigations into new therapeutic agents and other chemical entities.

Properties

IUPAC Name

1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3F6O3/c13-12(14,15)9(22)7-3-6(23-4-10(16,17)18)1-2-8(7)24-5-11(19,20)21/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQMFVQUWGTSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)C(Cl)(Cl)Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90998104
Record name 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethan-1-one
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Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76784-42-4
Record name 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone
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Record name 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)-2,2,2-trichloroethan-1-one
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Record name 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethan-1-one
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Record name 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone typically involves a multi-step reaction sequence. The process begins with the condensation of aldehydes and acetophenones to form Schiff bases, which are then cyclized to yield the desired compound . The reaction conditions often include the use of acid hydrazides and various catalysts to facilitate the formation of the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions: 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloroethanone moiety to alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Anti-Cancer Research

Recent studies have highlighted the potential of 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone derivatives in cancer treatment. For example:

  • Synthesis of Oxadiazole Derivatives : A series of 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives} were synthesized and tested for their cytotoxic effects against cancer cell lines. The results indicated significant apoptosis in cancer cells and showed promise for further development as anti-cancer agents .
CompoundIC50 (µM)% Cell Death
5b10.1451.58
5d8.14150.12
5m10.4853.65

The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating the effectiveness of these compounds in inducing cell death in cancerous cells.

Anti-Diabetic Activity

In addition to its anti-cancer properties, derivatives of this compound have shown potential in combating diabetes:

  • Drosophila Model Studies : In vivo studies using genetically modified Drosophila melanogaster demonstrated that certain derivatives significantly lowered glucose levels in diabetic models. This suggests a mechanism that could be harnessed for developing new anti-diabetic therapies .

Material Science Applications

Beyond medicinal chemistry, this compound's unique trifluoroethoxy groups provide interesting characteristics for use in material science:

  • Fluorinated Materials : The presence of trifluoromethyl groups enhances the thermal stability and hydrophobicity of materials. This could lead to applications in coatings and polymers that require resistance to solvents and high temperatures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with compounds sharing structural or functional group similarities:

Functional Group Variations

Compound Name CAS Number Key Structural Features Bioactivity/Applications Key Differences
1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone 76784-42-4 Trichloroacetyl group, two trifluoroethoxy substituents Potential anticancer/antidiabetic agent (inferred from oxadiazole analogs) Reference compound
1-{5-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone (5d) N/A Oxadiazole ring, 4-chlorophenyl substituent Cytotoxic against LN229 glioblastoma cells (IC₅₀: 12.3 µM) Replacement of trichloroacetyl with oxadiazole enhances planar structure and π-π stacking
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone 130336-16-2 Trifluoroacetyl group, dichlorophenyl substituent Intermediate for agrochemicals/pharmaceuticals Trifluoro vs. trichloro acetyl group reduces steric hindrance
1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one 1804037-40-8 Trifluoromethoxy substituents, propanone chain Not reported (structural analog) Trifluoromethoxy groups increase hydrophobicity vs. trifluoroethoxy

Biological Activity

1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone is a compound of interest due to its potential biological activities. This article synthesizes various research findings regarding its biological properties, including anti-cancer and anti-diabetic effects.

  • Molecular Formula : C12H10F6O3
  • Molecular Weight : 316.20 g/mol
  • CAS Number : 76784-40-2

Synthesis and Derivatives

Recent studies have focused on synthesizing derivatives of this compound. One significant approach involved the preparation of 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives}. The synthesis was achieved through multistep reactions involving the condensation of various aldehydes and acetophenones with synthesized acid hydrazides .

Anti-Cancer Activity

A key focus has been on the anti-cancer properties of the synthesized derivatives. In vitro cytotoxicity assays were conducted against the LN229 glioblastoma cell line. The compounds 5b , 5d , and 5m demonstrated significant cytotoxic effects, leading to apoptosis in cancer cells by damaging DNA. The colony formation assay and TUNEL assay confirmed these findings .

Table 1: Cytotoxic Effects on LN229 Cells

CompoundIC50 (µM)Apoptosis Induction
5bXYes
5dYYes
5mZYes

(Values X, Y, Z to be determined from experimental data)

Anti-Diabetic Activity

In vivo studies using genetically modified Drosophila melanogaster indicated that compounds 5d and 5f exhibited notable anti-diabetic activity. These compounds significantly reduced glucose levels in the tested models. The mechanism appears to involve inhibition of the α-glucosidase enzyme .

Table 2: Anti-Diabetic Activity in Drosophila Model

CompoundGlucose Level Reduction (%)
5dA
5fB

(Values A and B to be determined from experimental data)

Molecular Docking Studies

Molecular docking simulations were performed to predict the binding affinity of synthesized compounds with target proteins involved in cancer and diabetes pathways. The results suggested that compounds with additional electron-withdrawing groups showed enhanced binding affinity .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 2,5-bis(2,2,2-trifluoroethoxy)aniline (prepared via nitration and hydrogenation of polyfluoroalkylated benzene derivatives) can be reacted with trichloroacetyl chloride under controlled conditions . Optimization involves temperature control (e.g., reflux in toluene), stoichiometric ratios, and purification via recrystallization (e.g., using heptane or petroleum ether). Key intermediates should be characterized by melting points (e.g., 50–52°C for isocyanate derivatives) and spectral data .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound and its intermediates?

  • Methodological Answer : ¹H and ¹³C NMR are critical for verifying substituent positions and trifluoroethoxy group integration. For example:

  • ¹H NMR : Trifluoroethoxy groups (-OCH₂CF₃) show characteristic splits for -CH₂- protons (δ ~4.5–4.8 ppm) .
  • ¹³C NMR : Carbonyl carbons (C=O) resonate at δ ~190–200 ppm, while CF₃ groups appear as quartets (δ ~120–125 ppm, J = 270–280 Hz) due to coupling with fluorine .
  • Cross-validation with high-resolution mass spectrometry (HRMS) and IR (e.g., C=O stretches at ~1700 cm⁻¹) enhances confidence .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Human glioblastoma LN229 cells are commonly used for cytotoxicity screening. Cells are cultured in high-glucose DMEM with 10% fetal bovine serum, maintained at 37°C/5% CO₂, and subcultured at 70–80% confluency. Dose-response studies (e.g., 1–100 µM) with 48–72 hr exposures, followed by MTT assays, can quantify IC₅₀ values . Parallel controls (e.g., DMSO vehicle) and triplicate replicates ensure reproducibility.

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with therapeutic targets like Aurora kinase A (AURKA) or VEGFR-2?

  • Methodological Answer : Tools like AutoDock4 enable flexible sidechain docking. Steps include:

Prepare the receptor (e.g., AURKA PDB: 4o3w) by removing water and adding polar hydrogens.

Generate grid maps centered on the ATP-binding site.

Dock the compound using Lamarckian genetic algorithms (50 runs, 25 million energy evaluations).

Analyze binding poses for hydrogen bonds (e.g., with Lys162 or Glu211) and hydrophobic interactions (e.g., with Phe144). Validation via cross-docking (e.g., using HIV protease flexibility models) improves reliability .

Q. What strategies mitigate contradictions in bioactivity data between computational predictions and experimental results?

  • Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Mitigation strategies:

  • Perform molecular dynamics (MD) simulations (e.g., 100 ns in GROMACS) to assess binding stability.
  • Validate docking scores with experimental IC₅₀ values using Spearman correlation analysis.
  • Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) for fluorine interactions, which are poorly modeled in some frameworks .

Q. How are process-related impurities (e.g., 2,5-bis(2,2,2-trifluoroethoxy)-N-substituted benzamides) identified and controlled during synthesis?

  • Methodological Answer : Impurities arise from incomplete acylation or side reactions. Control methods include:

  • LC-MS Monitoring : Track intermediates using reverse-phase C18 columns (ACN/water gradients) and ESI+ ionization .
  • Crystallization : Impurities with lower solubility (e.g., benzamide byproducts) are removed via fractional crystallization in ethyl acetate .
  • Hydrogenation Optimization : Use Raney nickel (15 g per 0.185 mole substrate) under 40–50 psi H₂ for 5 hr to reduce nitro intermediates fully .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone
Reactant of Route 2
Reactant of Route 2
1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone

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